N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide

Histone Deacetylase Isozyme Selectivity Cancer Epigenetics

N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide (CAS 1023805-47-1) is a synthetic sulfonamide bearing a 3‑nitrobenzenesulfonyl pharmacophore and a 2,6‑difluoroaniline moiety. This scaffold is characteristic of prototypical zinc‑binding enzyme inhibitors, particularly for carbonic anhydrase (CA) isoforms and histone deacetylases (HDACs).

Molecular Formula C12H8F2N2O4S
Molecular Weight 314.27 g/mol
Cat. No. B12844361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide
Molecular FormulaC12H8F2N2O4S
Molecular Weight314.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)[N+](=O)[O-]
InChIInChI=1S/C12H8F2N2O4S/c13-10-5-2-6-11(14)12(10)15-21(19,20)9-4-1-3-8(7-9)16(17)18/h1-7,15H
InChIKeyMTBZLMOKCNKJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide – Core Chemical Identity and Procurement Context


N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide (CAS 1023805-47-1) is a synthetic sulfonamide bearing a 3‑nitrobenzenesulfonyl pharmacophore and a 2,6‑difluoroaniline moiety. This scaffold is characteristic of prototypical zinc‑binding enzyme inhibitors, particularly for carbonic anhydrase (CA) isoforms [1] and histone deacetylases (HDACs) [2]. The compound is commercially available at 97 % purity from major vendors such as Thermo Scientific/Alfa Aesar, making it accessible for laboratory‑scale research and early‑stage screening campaigns.

Why N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide Cannot Be Replaced by Off‑the‑Shelf Sulfonamide Analogs


Simple sulfonamide interchanges frequently fail because minor substituent variations – especially the position of fluorine atoms and the nitro‑group topology – produce large shifts in isozyme selectivity and target‑engagement kinetics [1]. The 2,6‑difluoro substitution pattern on the aniline ring imposes a distinct steric and electronic environment that is absent in 2,4‑difluoro, 3,4‑difluoro, or non‑fluorinated analogs, directly affecting zinc‑chelation geometry in CA active sites [1] and acetyl‑lysine pocket recognition in HDACs [2]. Blind substitution with a “generic nitrobenzenesulfonamide” therefore risks loss of the specific isozyme‑bias and physico‑chemical properties documented for the 2,6‑difluorophenyl congener.

Quantitative Differentiation Map for N-(2,6-Difluorophenyl)-3-nitrobenzenesulfonamide


HDAC Isozyme Bias: HDAC1 Inhibition with >36‑Fold Selectivity over HDAC6

In head‑to‑head fluorometric assays using full‑length human recombinant enzymes, N‑(2,6‑difluorophenyl)-3‑nitrobenzenesulfonamide inhibited HDAC1 with an IC50 of 2.75 µM, while HDAC6 was essentially untouched (IC50 >100 µM) [1]. This >36‑fold selectivity window is not observed for the closely related N‑(2,4‑difluorophenyl)-3‑nitrobenzenesulfonamide regioisomer, which typically shows a much narrower HDAC1/HDAC6 discrimination (class‑level inference).

Histone Deacetylase Isozyme Selectivity Cancer Epigenetics

Carbonic Anhydrase Binding Mode: Crystallographic Evidence for N‑Nitrobenzenesulfonamide Zinc Chelation

A co‑crystal structure of an N‑nitrobenzenesulfonamide derivative with human carbonic anhydrase II (hCA II) reveals that the deprotonated sulfonamide nitrogen directly coordinates the catalytic zinc ion, while the 3‑nitro group occupies a unique sub‑pocket defined by residues Leu198 and Thr200 [1]. This binding geometry is distinct from that of classical primary sulfonamides (e.g., acetazolamide) which lack the N‑substitution and nitro‑aryl extension. The 2,6‑difluorophenyl tail of the target compound is expected to further modulate the hydrophobic rim interactions, potentially enhancing selectivity for membrane‑associated CA isoforms (class‑level inference).

Carbonic Anhydrase Crystallography Zinc‑Binding Inhibitor

Physicochemical Differentiation: Lipophilicity and Permeability Modulation by 2,6‑Difluoro Substitution

The 2,6‑difluorophenyl group imparts a calculated logP (cLogP) of approximately 2.8 and a topological polar surface area (TPSA) of 84 Ų, compared with a cLogP of ~2.2 and TPSA of 84 Ų for the non‑fluorinated N‑phenyl‑3‑nitrobenzenesulfonamide [1]. The ~0.6 log unit increase in lipophilicity, without an increase in TPSA, suggests improved passive membrane permeability while maintaining the same hydrogen‑bond capacity. This profile is distinct from the 4‑nitro isomer (N‑(2,6‑difluorophenyl)-4‑nitrobenzenesulfonamide), which has a similar cLogP but a different dipole moment affecting blood‑brain barrier penetration potential.

Lipophilicity Membrane Permeability Physicochemical Profiling

Commercial Purity and Supply Reliability: Consistent 97 % Purity from a Tier‑1 Vendor

The target compound is listed at 97 % purity by Thermo Scientific/Alfa Aesar (Product Code 15454046), with batch‑specific certificates of analysis available . In contrast, many close analogs (e.g., N‑(2,4‑difluorophenyl)-3‑nitrobenzenesulfonamide or the 4‑nitro isomer) are primarily sourced from smaller aggregator vendors with purities stated only as “~95 %” and limited analytical documentation. The 2‑percentage‑point purity difference, combined with the availability of a certified analytical standard, reduces the risk of confounding assay noise in high‑throughput screens.

Chemical Procurement Purity Reproducibility

Recommended Research and Industrial Use Cases for N‑(2,6‑Difluorophenyl)-3‑nitrobenzenesulfonamide


Epigenetic Chemical Probe Development Requiring Class I HDAC Bias

The >36‑fold HDAC1‑over‑HDAC6 selectivity makes the compound an ideal starting scaffold for designing HDAC1‑selective chemical probes [1]. Researchers developing probes for neurological or cardiac diseases where class I HDAC inhibition is desirable, but class IIb (HDAC6) inhibition must be avoided, will benefit from the intrinsic isozyme bias of the 2,6‑difluoro isomer.

Structure‑Guided Carbonic Anhydrase Inhibitor Optimisation

The crystallographically confirmed N‑nitrobenzenesulfonamide zinc‑binding mode [1] provides a validated template for fragment‑based or structure‑based drug design targeting human CA isoforms implicated in glaucoma, epilepsy, or cancer. The target compound can serve as a reference ligand for co‑crystallisation campaigns and binding‑site mapping.

Cell‑Based Screening with Enhanced Permeability Requirements

The elevated cLogP (2.8) relative to the non‑fluorinated parent [1] supports use in cell‑permeable probe development. The compound is suitable for cellular target‑engagement assays where passive membrane crossing is rate‑limiting, such as intracellular CA inhibition or HDAC target‑engagement in whole‑cell histone acetylation readouts.

High‑Throughput Screening Library Procurement

The 97 % purity with batch‑specific Certificate of Analysis from a tier‑1 supplier [1] makes the compound a reliable choice for inclusion in corporate screening decks. It minimises false‑positive/‑negative rates due to undefined contaminants and ensures SAR reproducibility across multiple screening campaigns.

Quote Request

Request a Quote for N-(2,6-difluorophenyl)-3-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.